molecular formula C10H11N3O2 B13674062 5,7-Dimethoxyquinazolin-2-amine

5,7-Dimethoxyquinazolin-2-amine

Cat. No.: B13674062
M. Wt: 205.21 g/mol
InChI Key: IIKIMAWSHQBCJD-UHFFFAOYSA-N
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Description

5,7-Dimethoxyquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. This compound, with its unique structure, has garnered interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,7-dimethoxy-2-nitrobenzaldehyde with formamide under high-temperature conditions to form the quinazoline core . Another approach includes the use of 6-nitroveratraldehyde and an amide under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant pharmacological properties .

Scientific Research Applications

5,7-Dimethoxyquinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethoxyquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5,7-dimethoxyquinazolin-2-amine

InChI

InChI=1S/C10H11N3O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

IIKIMAWSHQBCJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NC=C2C(=C1)OC)N

Origin of Product

United States

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